Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate, also known as NB001, is a chemical compound that has been synthesized for research purposes. This compound is of interest to scientists due to its potential applications in the field of medicine. In
Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate is an intermediate in the synthesis of biologically active compounds. For instance, its derivatives have been used in the synthesis of crizotinib, an anticancer drug. The compound has been synthesized through multi-step processes, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure confirmed by MS and NMR spectrum techniques (Kong et al., 2016).
X-Ray Studies and Crystal Structure
X-ray studies have revealed the structural properties of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. These studies show how the molecular packing and hydrogen bonds contribute to the crystal structure, providing insights into the chemical behavior of these compounds (Didierjean et al., 2004).
Role in Synthesis of Vandetanib
This chemical is also a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis involves multiple steps like acylation, sulfonation, and substitution, with the structures determined by MS and NMR (Wang et al., 2015).
Use in Enantiopure Derivatives Synthesis
Additionally, tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, related to tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate, have been used in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. This demonstrates its utility in creating stereochemically complex and biologically relevant molecules (Marin et al., 2004).
Contribution to Anticancer Drug Synthesis
Furthermore, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, serves as an important intermediate for small molecule anticancer drugs. Its synthesis from piperidin-4-ylmethanol through various chemical reactions illustrates its critical role in pharmaceutical research (Zhang et al., 2018).
properties
IUPAC Name |
tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)13-6-4-9(5-7-13)10(15)8-14(17)18/h9-10,15H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHHOQRLAPSWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592696 | |
Record name | tert-Butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate | |
CAS RN |
301221-56-7 | |
Record name | tert-Butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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